molecular formula C14H20FNO2S2 B2763135 2-(4-Fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide CAS No. 2319634-84-7

2-(4-Fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide

Cat. No. B2763135
CAS RN: 2319634-84-7
M. Wt: 317.44
InChI Key: YJFJWQKTJXNCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, FMPB, and has been synthesized using various methods.

Mechanism of Action

FMPB inhibits the activity of PTPs by binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's catalytic activity, which leads to a decrease in the dephosphorylation of tyrosine residues on target proteins. This, in turn, affects various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
FMPB has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FMPB has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, FMPB has been found to reduce the levels of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

FMPB has several advantages for lab experiments. It is readily available and can be synthesized using different methods. FMPB is also stable and can be stored for long periods without degradation. However, FMPB has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cellular processes. Additionally, FMPB has not been extensively studied in vivo, and its toxicity and pharmacokinetics need to be evaluated.

Future Directions

There are several future directions for research on FMPB. One direction is to further investigate its mechanism of action and its effects on different cellular processes. Another direction is to evaluate its toxicity and pharmacokinetics in vivo. Additionally, FMPB could be tested in combination with other anticancer agents to assess its potential as a cancer therapy. Finally, FMPB could be modified to improve its potency and selectivity towards PTPs.

Synthesis Methods

FMPB can be synthesized using different methods, including the reaction of 4-fluorothiophenol with 2-bromo-4-methoxybutane followed by reaction with N-acetyl glycine. Another method involves the reaction of 4-fluorothiophenol with 2-(2-chloroethoxy)-4-methylsulfanylbutane followed by reaction with N-acetyl glycine. Both methods result in the formation of FMPB.

Scientific Research Applications

FMPB has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the activity of protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular processes. FMPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2S2/c1-18-12(7-8-19-2)9-16-14(17)10-20-13-5-3-11(15)4-6-13/h3-6,12H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFJWQKTJXNCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)CSC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.